amine CAS No. 15095-70-2](/img/structure/B2754059.png)
[2-(Dimethylamino)ethyl](2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethylamine is an organic compound with the molecular formula C12H20N2. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenylethyl group. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Dimethylamino)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is utilized in the study of neurotransmitter analogs and receptor binding studies. It helps in understanding the interaction of amine-based compounds with biological receptors .
Medicine
Medically, 2-(Dimethylamino)ethylamine derivatives are explored for their potential therapeutic effects, including their role as antidepressants and antipsychotics. They are also investigated for their ability to modulate neurotransmitter activity in the brain .
Industry
Industrially, the compound is used in the manufacture of polymers, resins, and surfactants. Its role as a catalyst in various chemical reactions is also significant .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the compound is used in the synthesis of block copolymers , suggesting that it may interact with various molecular structures depending on the specific application.
Mode of Action
It is known to be used in the synthesis of block copolymers . In this context, it is likely that the compound interacts with its targets through chemical reactions, leading to the formation of new bonds and structures.
Biochemical Pathways
It is known that the compound is used in the synthesis of block copolymers , which suggests that it may play a role in the polymerization processes.
Result of Action
It is known that the compound is used in the synthesis of block copolymers , suggesting that it may contribute to the formation of these complex structures.
Action Environment
It is known that the compound is used in the synthesis of block copolymers , which suggests that factors such as temperature, pH, and solvent composition may play a role in its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of 2-phenylethylamine with dimethylamine under controlled conditions. One common method is the reductive amination of 2-phenylethylamine using formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2-(Dimethylamino)ethylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques, such as distillation and crystallization, are common to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amines with various alkyl or aryl groups.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylphenethylamine: Similar structure but lacks the ethyl chain connecting the dimethylamino group.
2-Phenylethylamine: Lacks the dimethylamino group, making it less versatile in chemical reactions.
N,N-Dimethyl-β-phenethylamine: Similar structure but with different substitution patterns.
Uniqueness
2-(Dimethylamino)ethylamine is unique due to its combination of the dimethylamino group and the phenylethyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it a valuable intermediate in the synthesis of various compounds with diverse applications .
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(2-phenylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(2)11-10-13-9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBWYZFAIDFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)
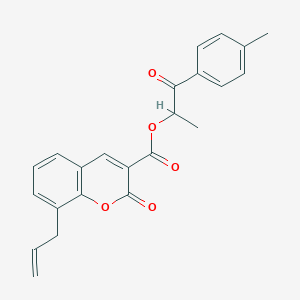
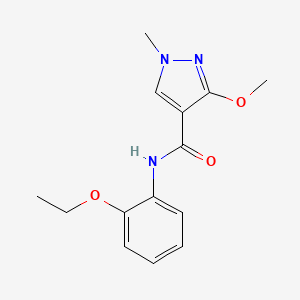
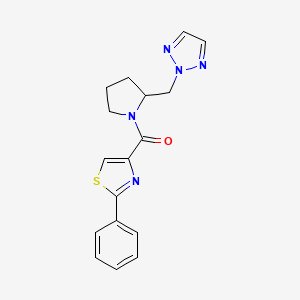
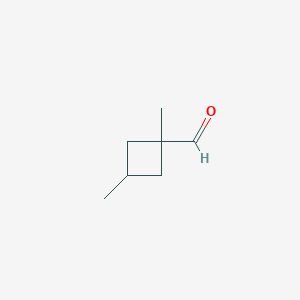
![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)
![Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid](/img/structure/B2753986.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)
![N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)
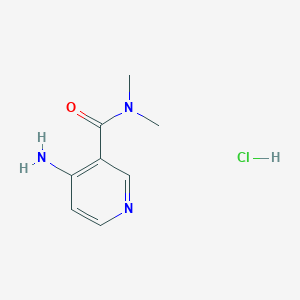
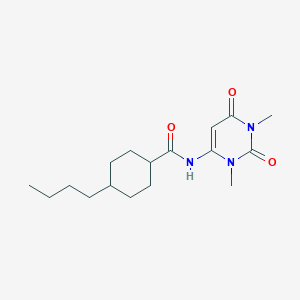

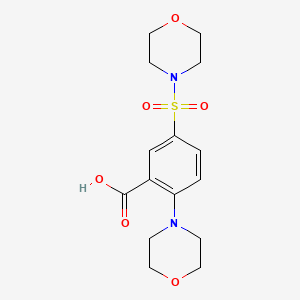
![Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2753997.png)
